n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a compound that belongs to the class of thienopyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, thieno[2,3-d]pyrimidine derivatives are known to modulate NMDA receptors, which play a crucial role in synaptic plasticity and memory function . The compound may also inhibit certain enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different biological activities and properties.
Uniqueness
n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H20N4S |
---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N',N'-diethyl-N-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20N4S/c1-3-17(4-2)8-5-7-14-12-11-6-9-18-13(11)16-10-15-12/h6,9-10H,3-5,7-8H2,1-2H3,(H,14,15,16) |
InChI Key |
KDFICYKMHHKRGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.